REACTION_CXSMILES
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[CH:1]1([C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=2)[CH2:8]O)[CH2:4][CH2:3][CH2:2]1.P(Br)(Br)[Br:14]>C(Cl)Cl>[CH:1]1([C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=2)[CH2:8][Br:14])[CH2:4][CH2:3][CH2:2]1
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Name
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|
Quantity
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1.29 g
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Type
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reactant
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Smiles
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C1(CCC1)C=1C=C(CO)C=CC1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to afford 1.69 g of crude product (92% pure by 1H-NMR)
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Type
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CUSTOM
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Details
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This material was purified by flash chromatography on 65 g of silica gel (hexane)
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Name
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|
Type
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product
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Smiles
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C1(CCC1)C=1C=C(CBr)C=CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 89% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |